2-Bromo-3-(4-fluorobenzoyl)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-fluorobenzoyl)pyridine typically involves the bromination of 3-(4-fluorobenzoyl)pyridine. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-fluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Form alcohol derivatives.
Scientific Research Applications
2-Bromo-3-(4-fluorobenzoyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-fluorobenzoyl)pyridine largely depends on its chemical reactivity. The bromine atom at the 2-position makes it a versatile intermediate for various substitution and coupling reactions. The 4-fluorobenzoyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially influencing the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with the fluorine atom at the 5-position.
3-Bromo-4-fluorobenzoylpyridine: Similar but with the bromine and fluorobenzoyl groups at different positions.
Properties
IUPAC Name |
(2-bromopyridin-3-yl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIUZRWOCCSSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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